molecular formula C29H41ClN8O8 B1611948 Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl CAS No. 71730-93-3

Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl

Cat. No.: B1611948
CAS No.: 71730-93-3
M. Wt: 665.1 g/mol
InChI Key: XMFNAELPEJFGOV-SJEIDVEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl (CAS: 71730-93-3) is a synthetic tripeptide derivative featuring multiple protective groups. The compound consists of:

  • Boc (tert-butoxycarbonyl): Protects the N-terminal serine.
  • Ser(Bzl): O-benzyl-protected serine, enhancing stability during synthesis.
  • Gly: Unprotected glycine.
  • Arg-NH-Np: Arginine with a nitrophenylamide (Np) group at the C-terminal.
  • HCl: Hydrochloride salt form, improving solubility in polar solvents.

This compound is primarily used in peptide synthesis as an intermediate, particularly in solid-phase methodologies. Its design allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid for Boc removal) while maintaining benzyl and nitrophenyl protections until final stages .

Properties

CAS No.

71730-93-3

Molecular Formula

C29H41ClN8O8

Molecular Weight

665.1 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C29H40N8O8.ClH/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43;/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32);1H/t22-,23-;/m0./s1

InChI Key

XMFNAELPEJFGOV-SJEIDVEUSA-N

SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

sequence

XGR

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features
Boc-Ser(Bzl)-Gly-Arg-NH-Np.HCl 71730-93-3 C₃₃H₄₆N₈O₈·HCl ~772.2* ≥98% (HPLC) Nitrophenylamide terminus; HCl salt
Boc-Ser(Bzl)-OH 23680-31-1 C₁₅H₂₁NO₅ 295.33 >98% Single amino acid; benzyl protection
Boc-Ser(Bzl)-NMe(OMe) 115186-34-0 C₁₇H₂₆N₂O₅ 338.39 >95% Methyl ester; N-methyl modification
Fmoc-Arg(Pbf)-OH 154445-77-9 C₃₃H₄₅N₅O₈S 691.80 ≥98% Fmoc protection; Pbf sidechain group
H-Arg-OH·HCl 1119-34-2 C₆H₁₅N₄O₂·HCl 210.66 ≥98% Unprotected arginine; HCl salt

*Calculated based on constituent residues and modifications.

Research Findings and Key Differentiators

Functional Group Impact

  • Benzyl Protection: Ser(Bzl) in this compound enhances stability during acidic deprotection but requires hydrogenolysis for final removal, limiting use in hydrogen-sensitive contexts .
  • Nitrophenylamide Group : The Np moiety in this compound acts as a chromophore, enabling UV monitoring during purification—a feature absent in analogues like Boc-Ser(Bzl)-NMe(OMe) .

Cost and Commercial Availability

  • This compound is niche and expensive (e.g., ~¥30,900/25g for precursors like Boc-Ser(Bzl)-OH) , whereas H-Arg-OH·HCl is widely available at lower cost (e.g., ~¥16,700/25g) .

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